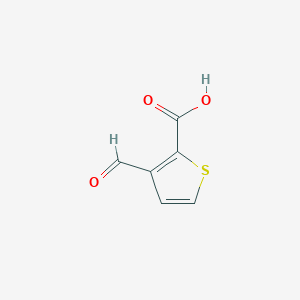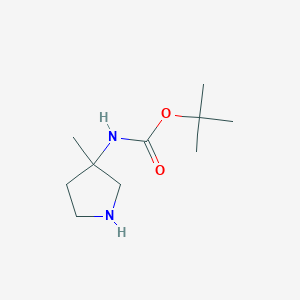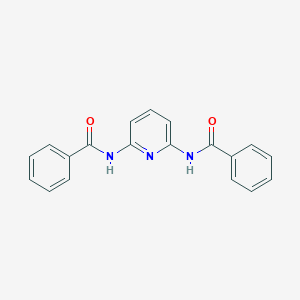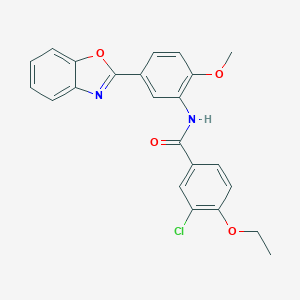
4-Quinazolone, 2-ethyl-3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Quinazolone, 2-ethyl-3-methyl is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins in the body. This leads to a reduction in inflammation, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
Studies have shown that 4-Quinazolone, 2-ethyl-3-methyl exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Quinazolone, 2-ethyl-3-methyl in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 4-Quinazolone, 2-ethyl-3-methyl. One of the areas of interest is the development of new drugs based on the compound. Another area of interest is the study of the compound's potential use in the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that has gained significant attention in the scientific community. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial research. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins in the body. While the compound has some limitations, it has several advantages, such as its potential use in the development of new drugs. Further research is needed to fully understand the compound's potential and limitations.
Scientific Research Applications
4-Quinazolone, 2-ethyl-3-methyl has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
58718-53-9 |
|---|---|
Product Name |
4-Quinazolone, 2-ethyl-3-methyl |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
QCKGJLGHIVZYGZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Other CAS RN |
58718-53-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)



![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)




![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)